molecular formula C9H11NO5S B3056924 1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene CAS No. 75259-32-4

1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene

Cat. No.: B3056924
CAS No.: 75259-32-4
M. Wt: 245.25
InChI Key: LMNQJZKCGQWBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene is an organic compound characterized by the presence of an ethanesulfonyl group, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene can be synthesized through a multi-step process involving the introduction of the ethanesulfonyl group, the methoxy group, and the nitro group onto the benzene ring. One common method involves the sulfonylation of 2-methoxy-4-nitrobenzene using ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide or sulfonate derivatives: from nucleophilic substitution.

    Amino derivatives: from reduction of the nitro group.

    Formyl or carboxyl derivatives: from oxidation of the methoxy group.

Scientific Research Applications

1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-2-methoxy-4-nitrobenzene depends on the specific chemical reactions it undergoes. For example:

Comparison with Similar Compounds

    Methanesulfonyl chloride: Similar in structure but lacks the methoxy and nitro groups.

    2-Methoxy-4-nitrobenzenesulfonyl chloride: Similar but with a different sulfonyl group.

Uniqueness: 1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene is unique due to the combination of the ethanesulfonyl, methoxy, and nitro groups on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science .

Properties

IUPAC Name

1-ethylsulfonyl-2-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-3-16(13,14)9-5-4-7(10(11)12)6-8(9)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNQJZKCGQWBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265945
Record name 1-(Ethylsulfonyl)-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75259-32-4
Record name 1-(Ethylsulfonyl)-2-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75259-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Ethylsulfonyl)-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.